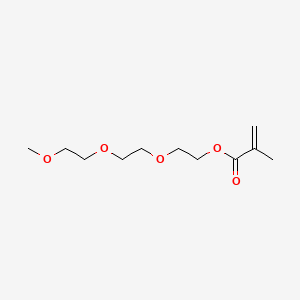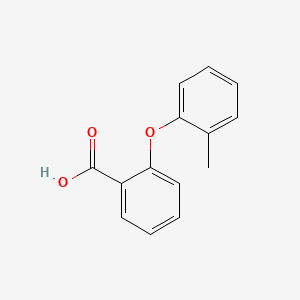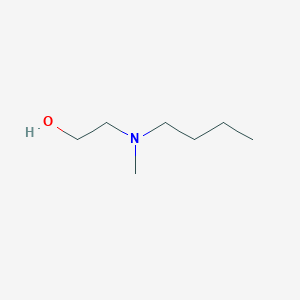
3-氯-1-丁炔
描述
3-Chloro-1-butyne is an organic compound with the molecular formula C₄H₅Cl. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its reactivity, making it a valuable intermediate in organic synthesis.
科学研究应用
3-Chloro-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition, particularly in the investigation of enzymes that interact with alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloro-1-butyne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride, resulting in the formation of 3-chloro-1-butyne. The reaction typically occurs under mild conditions, with the use of a solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, 3-chloro-1-butyne can be produced via the chlorination of 1-butyne. This process involves the addition of chlorine gas to 1-butyne in the presence of a catalyst, such as iron(III) chloride, to yield 3-chloro-1-butyne.
化学反应分析
Types of Reactions: 3-Chloro-1-butyne undergoes a variety of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.
Addition Reactions: The triple bond in 3-chloro-1-butyne can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form carbonyl compounds or reduced to yield alkenes and alkanes.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide in aqueous or alcoholic solution.
Addition Reactions: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Oxidation Reactions: Potassium permanganate or ozone.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Reactions: 3-hydroxy-1-butyne.
Addition Reactions: 3,3-dichloro-1-butene.
Oxidation Reactions: 3-chlorobutanal.
Reduction Reactions: 3-chloro-1-butene.
作用机制
The mechanism of action of 3-chloro-1-butyne involves its reactivity with nucleophiles and electrophiles. The triple bond and the chlorine atom make it a versatile intermediate, capable of undergoing various chemical transformations. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes that interact with alkynes, thereby blocking their activity.
相似化合物的比较
3-Chloro-1-butene: Similar in structure but contains a double bond instead of a triple bond.
3-Bromo-1-butyne: Contains a bromine atom instead of chlorine.
1-Butyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
Uniqueness: 3-Chloro-1-butyne is unique due to the presence of both a chlorine atom and a triple bond, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
属性
IUPAC Name |
3-chlorobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl/c1-3-4(2)5/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFBULOUMNPBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871320 | |
| Record name | 1-Butyne, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [TCI America MSDS] | |
| Record name | 3-Chloro-1-butyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19772 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
140.0 [mmHg] | |
| Record name | 3-Chloro-1-butyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19772 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
21020-24-6 | |
| Record name | 3-Chloro-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21020-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyne, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021020246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyne, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butyne, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-chloro-1-butyne of particular interest for studying chiroptical properties like vibrational circular dichroism (VCD)?
A1: 3-Chloro-1-butyne represents a relatively simple chiral molecule, existing primarily as a single conformer in its natural state [, ]. This characteristic makes it an excellent model system for evaluating the accuracy of theoretical predictions for chiroptical properties like VCD, as the spectral interpretation is less complicated compared to molecules with multiple conformers.
Q2: How well do computational methods predict the observed spectroscopic properties of 3-chloro-1-butyne?
A2: Density functional theory (DFT) calculations using large basis sets have shown excellent agreement with experimental data for specific rotation, providing strong support for the assigned absolute configuration of (+)-3-chloro-1-butyne as (R) []. While the predicted vibrational absorption and VCD spectra aligned qualitatively with experimental observations, some quantitative discrepancies in integrated intensities were observed []. This highlights the need for continued refinement of theoretical models and emphasizes the importance of comparing experimental and computational data for accurate spectral interpretation.
Q3: What novel approach has been proposed for quantitatively comparing experimental and calculated VCD spectra?
A3: Researchers have developed a method based on the similarity of "dissymmetry factor spectra," which are derived from both experimental and calculated VCD and absorption data []. This approach focuses on robust spectral regions, minimizing the influence of noise and discrepancies in less reliable regions. Application of this method to 3-chloro-1-butyne and other chiral molecules demonstrated improved confidence in assigning absolute configurations based on VCD data [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















